molecular formula C20H17N3O2 B1627750 2-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine CAS No. 893613-33-7

2-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B1627750
CAS No.: 893613-33-7
M. Wt: 331.4 g/mol
InChI Key: KFUQWLLIUVYCTP-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family

Biochemical Analysis

Biochemical Properties

Pyrazolo[1,5-a]pyrimidines have been found to interact with various enzymes, proteins, and other biomolecules . They have shown significant biological activities, including antimicrobial, anticancer, antianxiety, anti-proliferative, analgesic, and antioxidant effects .

Cellular Effects

Some pyrazolo[1,5-a]pyrimidines have shown cytotoxic activities against certain cancer cell lines . They may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that pyrazolo[1,5-a]pyrimidines can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of 2-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine in laboratory settings are not yet fully known. Some pyrazolo[1,5-a]pyrimidines have shown good solid-state emission intensities, suggesting that they may have long-term effects on cellular function .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not yet fully known. It is known that pyrazolo[1,5-a]pyrimidines can interact with various enzymes and cofactors .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not yet fully known. It is known that pyrazolo[1,5-a]pyrimidines can interact with various transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are not yet fully known. It is known that pyrazolo[1,5-a]pyrimidines can be directed to specific compartments or organelles .

Preparation Methods

The synthesis of 2-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine can be achieved through various synthetic routes. One common method involves the condensation of aminopyrazoles with enaminonitriles, enaminones, or 1,3-diketones . Another approach is the Suzuki–Miyaura cross-coupling reaction, which is efficient and can be performed using a wide variety of aryl and heteroaryl boronic acids . Industrial production methods often utilize these synthetic routes due to their high yields and efficiency.

Chemical Reactions Analysis

2-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Comparison with Similar Compounds

2-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives such as zaleplon, indiplon, and ocinaplon These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications

Properties

IUPAC Name

2-(2-methoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2/c1-24-16-9-7-14(8-10-16)15-12-21-20-11-18(22-23(20)13-15)17-5-3-4-6-19(17)25-2/h3-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFUQWLLIUVYCTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C(=CC(=N3)C4=CC=CC=C4OC)N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00587543
Record name 2-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893613-33-7
Record name 2-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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